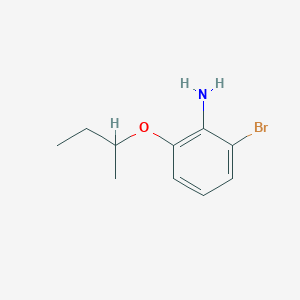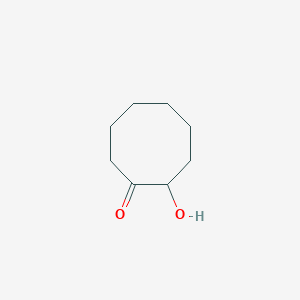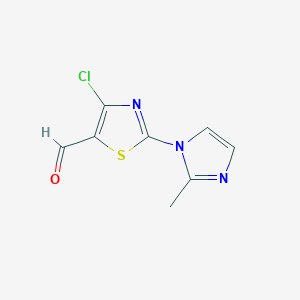
tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is tert-butyl 6-methyl-3-pyridinylcarbamate .
- The compound consists of a pyridine ring substituted with a tert-butyl group and a formyl group.
- It is a solid compound, typically sealed and stored at room temperature .
tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving pyridine chemistry.
Reaction Conditions: These may vary depending on the specific synthetic route chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols, amines, or substituted pyridines.
Scientific Research Applications
Chemistry: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate may serve as a building block in organic synthesis.
Biology and Medicine: Its derivatives could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
- Specific details regarding its mechanism of action are not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
Similar Compounds: Other pyridine derivatives with carbamate or formyl groups.
Uniqueness: tert-Butyl (3-formyl-6-methylpyridin-2-yl)carbamate’s uniqueness lies in its specific substitution pattern and potential reactivity.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-6-9(7-15)10(13-8)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
InChI Key |
XHCVBZIKKDODKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


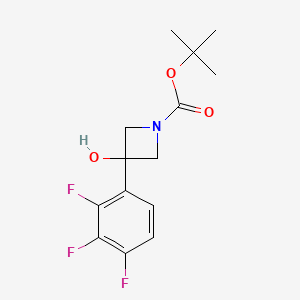
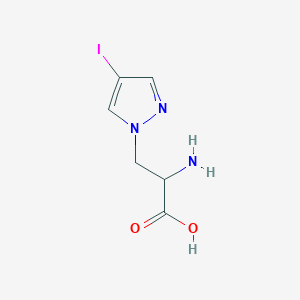

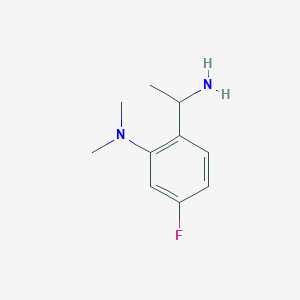
![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
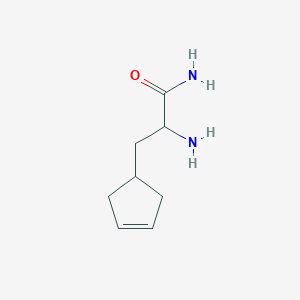
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
